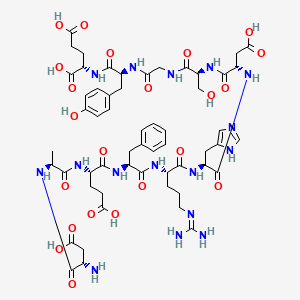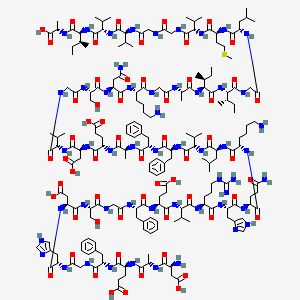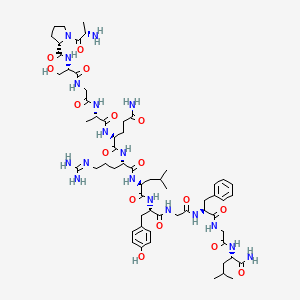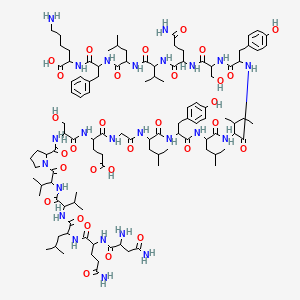
PACAP-38 (16-38), human, mouse, rat
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pituitary adenylate cyclase-activating polypeptide-38 (16-38), commonly referred to as PACAP-38 (16-38), is a neuropeptide that belongs to the vasoactive intestinal polypeptide-secretin family. This peptide is derived from the larger PACAP-38 molecule and is known for its significant role in various physiological processes, including neuroprotection, neurodevelopment, and modulation of neurotransmitter release. PACAP-38 (16-38) is studied in human, mouse, and rat models for its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
PACAP-38 (16-38) is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The synthesis typically involves the following steps:
Resin Preparation: The synthesis begins with the attachment of the first amino acid to a solid resin support.
Coupling Reactions: Subsequent amino acids are added one by one through coupling reactions, using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.
Deprotection: After each coupling step, the protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to obtain the desired PACAP-38 (16-38) sequence.
Industrial Production Methods
Industrial production of PACAP-38 (16-38) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and yield. The process involves:
Automated SPPS: Utilizing automated peptide synthesizers to perform the coupling and deprotection steps.
Large-Scale Purification: Employing preparative HPLC for large-scale purification of the peptide.
Lyophilization: The purified peptide is lyophilized to obtain a stable, dry powder form suitable for storage and further use.
Analyse Des Réactions Chimiques
Types of Reactions
PACAP-38 (16-38) primarily undergoes the following types of reactions:
Oxidation: The methionine residue in PACAP-38 (16-38) can undergo oxidation to form methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted with other amino acids through site-directed mutagenesis to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using specific primers and polymerase chain reaction (PCR).
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
Applications De Recherche Scientifique
PACAP-38 (16-38) has a wide range of scientific research applications, including:
Neuroprotection: Studied for its ability to protect neurons from oxidative stress and apoptosis.
Neurodevelopment: Investigated for its role in promoting neuronal growth and differentiation.
Migraine Research: Explored as a potential target for migraine treatment due to its involvement in pain pathways.
Cardiovascular Research: Examined for its vasodilatory effects and potential therapeutic applications in cardiovascular diseases.
Endocrinology: Studied for its effects on hormone secretion and regulation.
Mécanisme D'action
PACAP-38 (16-38) exerts its effects through binding to specific receptors, including the PAC1 receptor and VPAC1 and VPAC2 receptors. Upon binding, it activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This activation triggers various downstream signaling pathways, including protein kinase A (PKA) and extracellular signal-regulated kinase (ERK) pathways, resulting in diverse physiological effects such as neuroprotection, vasodilation, and modulation of neurotransmitter release.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pituitary Adenylate Cyclase Activating Polypeptide-27 (PACAP-27): A shorter isoform of PACAP-38 with similar biological activities.
Vasoactive Intestinal Polypeptide (VIP): A related neuropeptide with overlapping receptor affinity and physiological effects.
Calcitonin Gene-Related Peptide (CGRP): Another neuropeptide involved in migraine pathophysiology with distinct receptor interactions.
Uniqueness
PACAP-38 (16-38) is unique due to its specific sequence and receptor interactions, which confer distinct biological activities. Unlike PACAP-27, PACAP-38 (16-38) has additional amino acids that may influence its stability and receptor binding affinity. Compared to VIP and CGRP, PACAP-38 (16-38) has a higher affinity for the PAC1 receptor, leading to unique signaling outcomes.
Propriétés
IUPAC Name |
2-amino-N-[1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[2-[[6-amino-1-[[1-[[1-[[6-amino-1-[[5-amino-1-[[1-[[1-[[6-amino-1-[[4-amino-1-[(1,6-diamino-1-oxohexan-2-yl)amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]pentanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C123H215N39O28S/c1-65(2)59-88(159-121(190)98(68(7)8)161-102(171)71(12)142-101(170)70(11)144-115(184)89(60-66(3)4)155-117(186)91(62-74-39-43-76(164)44-40-74)157-110(179)81(32-18-24-53-127)148-109(178)82(33-19-25-54-128)153-119(188)97(67(5)6)160-103(172)72(13)143-106(175)87(49-58-191-14)147-104(173)77(130)45-47-93(131)165)105(174)141-64-96(168)145-79(30-16-22-51-125)107(176)149-84(35-27-56-139-122(135)136)112(181)156-90(61-73-37-41-75(163)42-38-73)116(185)151-80(31-17-23-52-126)108(177)152-86(46-48-94(132)166)113(182)150-85(36-28-57-140-123(137)138)114(183)162-99(69(9)10)120(189)154-83(34-20-26-55-129)111(180)158-92(63-95(133)167)118(187)146-78(100(134)169)29-15-21-50-124/h37-44,65-72,77-92,97-99,163-164H,15-36,45-64,124-130H2,1-14H3,(H2,131,165)(H2,132,166)(H2,133,167)(H2,134,169)(H,141,174)(H,142,170)(H,143,175)(H,144,184)(H,145,168)(H,146,187)(H,147,173)(H,148,178)(H,149,176)(H,150,182)(H,151,185)(H,152,177)(H,153,188)(H,154,189)(H,155,186)(H,156,181)(H,157,179)(H,158,180)(H,159,190)(H,160,172)(H,161,171)(H,162,183)(H4,135,136,139)(H4,137,138,140) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNCPZMLQNUITC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C123H215N39O28S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2720.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







